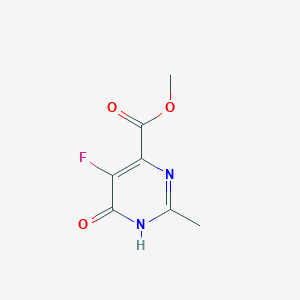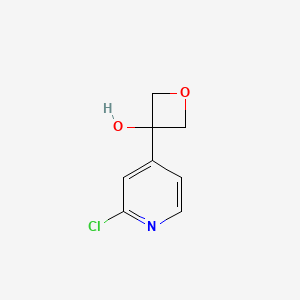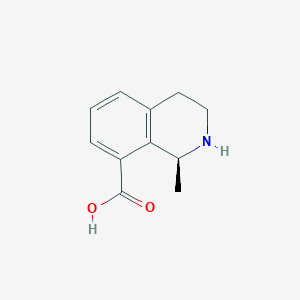
7-Acetylindoline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-乙酰基吲哚啉-2,3-二酮是一种化学化合物,其分子式为 C10H7NO3。它是一种吲哚啉的衍生物,吲哚啉是一种双环有机化合物,由一个苯环与一个五元含氮环融合而成。
准备方法
合成路线和反应条件: 7-乙酰基吲哚啉-2,3-二酮的合成通常涉及在受控条件下使吲哚啉衍生物与乙酸酐反应。 一种常用的方法是费歇尔吲哚合成,其中环己酮和苯肼盐酸盐在甲醇中回流,在甲磺酸存在下反应,得到所需的吲哚衍生物 .
工业生产方法: 7-乙酰基吲哚啉-2,3-二酮的工业生产可能涉及使用类似的反应条件的大规模合成,但针对更高的产率和纯度进行了优化。该过程可能包括额外的步骤,如通过重结晶或色谱法纯化,以确保化合物满足工业标准。
化学反应分析
反应类型: 7-乙酰基吲哚啉-2,3-二酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物,具体取决于使用的氧化剂。
还原: 还原反应可以将该化合物转化为吲哚啉衍生物的更还原形式。
取代: 由于存在富含π电子的吲哚核,亲电取代反应很常见。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 可以在酸性或碱性条件下引入卤素或硝基等亲电试剂。
主要形成的产物: 从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,氧化可以产生喹啉衍生物,而还原可以产生具有不同官能团的各种吲哚啉衍生物。
科学研究应用
7-乙酰基吲哚啉-2,3-二酮在科学研究中具有广泛的应用:
作用机制
7-乙酰基吲哚啉-2,3-二酮的作用机制涉及其与各种分子靶点和途径的相互作用。 例如,已知吲哚衍生物以高亲和力与多个受体结合,从而影响细胞信号传导和基因表达等生物过程 。该化合物的效应是通过调节酶活性并结合受体来介导的,从而导致细胞功能发生变化。
类似化合物:
吲哚-3-乙酸: 一种参与生长和发育的植物激素。
异吲哚啉-1,3-二酮: 以其抗癌和抗菌活性而闻名.
吲哚-2-羧酸: 用于合成药物和农用化学品。
独特性: 7-乙酰基吲哚啉-2,3-二酮因其在7位上的特定乙酰基而脱颖而出,这赋予了独特的化学性质和反应性。
相似化合物的比较
Indole-3-acetic acid: A plant hormone involved in growth and development.
Isoindoline-1,3-dione: Known for its anticancer and antimicrobial activities.
Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 7-Acetylindoline-2,3-dione stands out due to its specific acetyl group at the 7-position, which imparts unique chemical properties and reactivity
属性
分子式 |
C10H7NO3 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC 名称 |
7-acetyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C10H7NO3/c1-5(12)6-3-2-4-7-8(6)11-10(14)9(7)13/h2-4H,1H3,(H,11,13,14) |
InChI 键 |
SZVXVUDNHABKCW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC2=C1NC(=O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)
![2-Methyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11907815.png)



![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride](/img/structure/B11907840.png)
![3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11907848.png)






